molecular formula C13H18O7 B13344662 Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate

Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B13344662
M. Wt: 286.28 g/mol
InChI Key: VDLFSOMUSQBGBR-UHFFFAOYSA-N
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Description

Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is known for its unique structural features, which include a cyclopropane ring substituted with ester and keto groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane under basic conditions. The reaction proceeds through a double alkylation mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,1-cyclopropanedicarboxylate
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate

Uniqueness

Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate is unique due to its combination of ester and keto functionalities on a cyclopropane ring. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to other similar compounds .

Properties

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

IUPAC Name

diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H18O7/c1-4-18-10(15)9(14)8-7-13(8,11(16)19-5-2)12(17)20-6-3/h8H,4-7H2,1-3H3

InChI Key

VDLFSOMUSQBGBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CC1(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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